molecular formula C10H12N2O B6212273 N-benzyl-N-nitrosocyclopropanamine CAS No. 257946-84-2

N-benzyl-N-nitrosocyclopropanamine

Cat. No.: B6212273
CAS No.: 257946-84-2
M. Wt: 176.2
InChI Key:
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Description

N-benzyl-N-nitrosocyclopropanamine is a chemical compound that belongs to the class of N-nitrosamines These compounds are known for their mutagenic and carcinogenic properties this compound is characterized by the presence of a benzyl group attached to a nitrosocyclopropanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-nitrosocyclopropanamine typically involves the nitrosation of N-benzylcyclopropanamine. One common method is the reaction of N-benzylcyclopropanamine with nitrous acid, which can be generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is usually carried out under mild conditions to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-nitrosocyclopropanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The benzyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like halogens or other electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-benzyl-N-nitrosocyclopropanamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Studies on its mutagenic and carcinogenic properties help in understanding the mechanisms of DNA damage and repair.

    Medicine: Research on its biological effects contributes to the development of cancer therapies and preventive measures.

    Industry: It is used in the production of certain pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-nitrosocyclopropanamine involves its interaction with cellular macromolecules. The nitroso group can form reactive intermediates that alkylate DNA, leading to mutations and potentially carcinogenic effects. The compound is metabolized by microsomal mixed function oxidases, which convert it into reactive metabolites that can bind to cellular DNA and proteins, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-nitrosomethylamine
  • N-nitrosodipropylamine
  • N-nitrosodiethylamine

Uniqueness

N-benzyl-N-nitrosocyclopropanamine is unique due to its specific structure, which includes a benzyl group attached to a nitrosocyclopropanamine moiety This structural feature imparts distinct chemical properties and reactivity compared to other N-nitrosamines

Properties

CAS No.

257946-84-2

Molecular Formula

C10H12N2O

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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